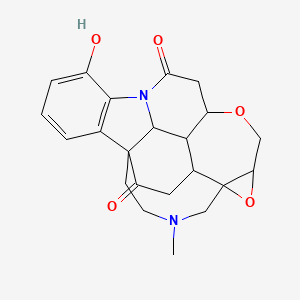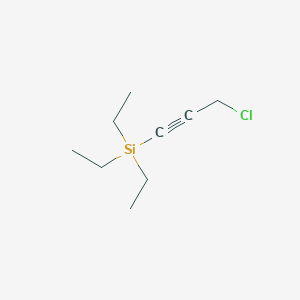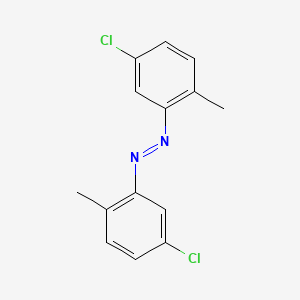
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane is a complex organoboron compound characterized by its unique structure, which includes six phenyl groups attached to a tetrazadiborinane core
Métodos De Preparación
The synthesis of 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane typically involves the reaction of boron-containing precursors with phenyl-substituted reagents under controlled conditions. One common synthetic route includes the use of boron trichloride and phenylhydrazine, followed by a series of condensation and cyclization reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The phenyl groups in the compound can undergo electrophilic substitution reactions with reagents like bromine or chlorine, forming halogenated derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired transformations.
Major Products: The major products formed from these reactions include oxidized boron compounds, reduced boron-nitrogen derivatives, and halogenated phenyl compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and bioimaging agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and induce apoptosis.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane exerts its effects involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The pathways involved include the inhibition of enzymatic activity, disruption of cellular signaling, and induction of oxidative stress, which can result in cell death or altered cellular functions.
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexaphenyl-1,2,4,5,3,6-tetrazadiborinane can be compared with other similar compounds, such as:
3,6-Dimethyl-1,2,3,4,5,6-Hexaphenyl-1,2,4,5-Tetraaza-3,6-Disilacyclohexane: This compound contains silicon atoms instead of boron, leading to different chemical properties and reactivity.
Cyclotrisiloxane, Hexaphenyl-: This compound has a similar hexaphenyl structure but with a siloxane core, which affects its stability and applications.
The uniqueness of this compound lies in its boron-nitrogen core, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
13831-68-0 |
|---|---|
Fórmula molecular |
C36H30B2N4 |
Peso molecular |
540.3 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis-phenyl-1,2,4,5,3,6-tetrazadiborinane |
InChI |
InChI=1S/C36H30B2N4/c1-7-19-31(20-8-1)37-39(33-23-11-3-12-24-33)41(35-27-15-5-16-28-35)38(32-21-9-2-10-22-32)42(36-29-17-6-18-30-36)40(37)34-25-13-4-14-26-34/h1-30H |
Clave InChI |
PRFXPJSUFJJBEF-UHFFFAOYSA-N |
SMILES canónico |
B1(N(N(B(N(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


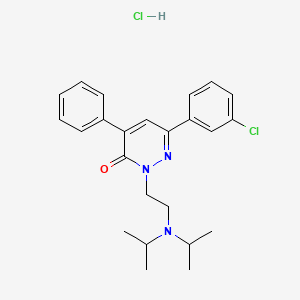
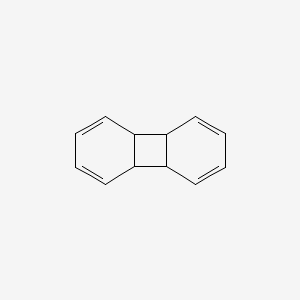
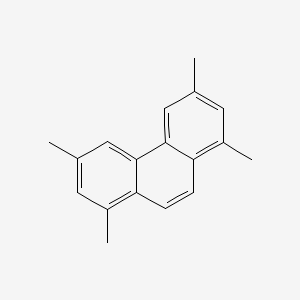
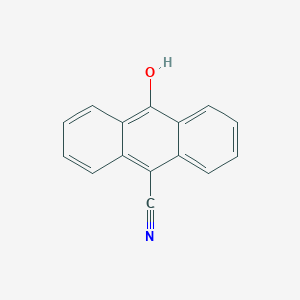

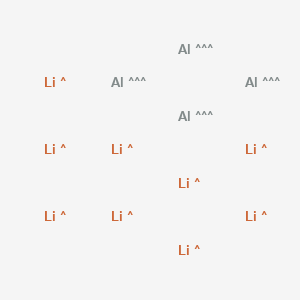
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
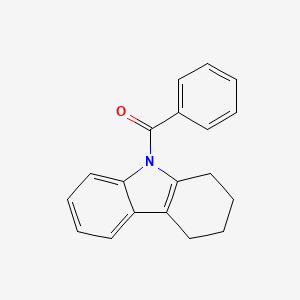
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
